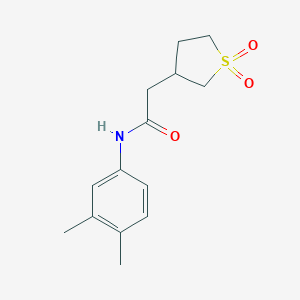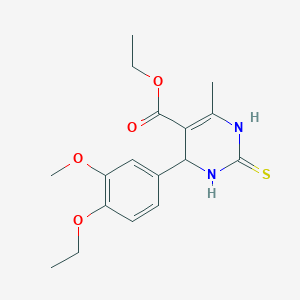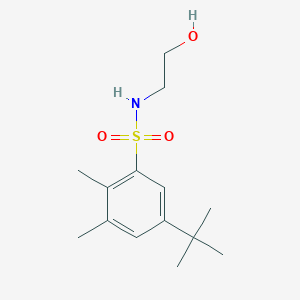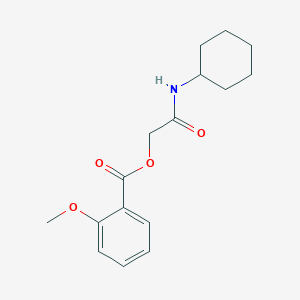
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide, commonly known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential as a feed additive for livestock. DMPT has been shown to improve feed intake, growth performance, and nutrient utilization in various animal species, making it an attractive alternative to traditional feed additives.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood, but it is believed to involve the modulation of microbial activity in the gut. DMPT has been shown to increase the population of beneficial bacteria such as Lactobacillus and Bifidobacterium, while decreasing the population of harmful bacteria such as Escherichia coli and Salmonella. This shift in microbial population is thought to improve gut health and nutrient absorption, leading to the observed improvements in feed intake and growth performance.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects in animals. In pigs, DMPT has been shown to increase the concentration of volatile fatty acids in the gut, indicating improved microbial fermentation. In broiler chickens, DMPT has been shown to increase the activity of digestive enzymes such as amylase and lipase, indicating improved nutrient absorption. In fish, DMPT has been shown to increase the expression of genes related to growth and metabolism, indicating improved growth performance.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages as a feed additive for lab experiments. It is easy to administer and can be added directly to the feed. It is also relatively inexpensive compared to other feed additives. However, there are some limitations to using DMPT in lab experiments. The optimal dosage and duration of treatment have not been fully established, and there may be species-specific effects that need to be considered.
Zukünftige Richtungen
There are several future directions for research on DMPT. One area of interest is the potential for DMPT to improve the gut health and immune function of animals. Another area of interest is the potential for DMPT to reduce the environmental impact of animal production by decreasing nitrogen and phosphorus excretion in manure. Further studies are also needed to establish the optimal dosage and duration of treatment for different animal species.
Synthesemethoden
The synthesis of DMPT involves the reaction of 3,4-dimethylphenylamine with thionyl chloride to form 3,4-dimethylphenyl isothiocyanate. This intermediate is then reacted with sodium acetate to form DMPT. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential as a feed additive for livestock. Research has shown that DMPT can improve feed intake, growth performance, and nutrient utilization in various animal species, including pigs, broiler chickens, and fish. DMPT has also been shown to reduce the environmental impact of animal production by decreasing nitrogen and phosphorus excretion in manure.
Eigenschaften
Produktname |
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
|---|---|
Molekularformel |
C14H19NO3S |
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H19NO3S/c1-10-3-4-13(7-11(10)2)15-14(16)8-12-5-6-19(17,18)9-12/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KRDSOQFSONTOMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)
